2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one 2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15957221
InChI: InChI=1S/C13H11N3O/c1-2-11-15-12-8-4-3-7-14-10(8)6-5-9(12)13(17)16-11/h3-7H,2H2,1H3,(H,15,16,17)
SMILES:
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol

2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one

CAS No.:

Cat. No.: VC15957221

Molecular Formula: C13H11N3O

Molecular Weight: 225.25 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one -

Specification

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
IUPAC Name 2-ethyl-3H-pyrido[2,3-h]quinazolin-4-one
Standard InChI InChI=1S/C13H11N3O/c1-2-11-15-12-8-4-3-7-14-10(8)6-5-9(12)13(17)16-11/h3-7H,2H2,1H3,(H,15,16,17)
Standard InChI Key MOAUZOXSWSJLKH-UHFFFAOYSA-N
Canonical SMILES CCC1=NC2=C(C=CC3=C2C=CC=N3)C(=O)N1

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s backbone consists of a quinazolin-4(1H)-one system fused with a pyridine ring at the 2,3-positions (Figure 1). The quinazolinone moiety comprises a benzodiazepine-like structure with a ketone group at position 4, while the pyrido fusion introduces an additional nitrogen atom at position 8, enhancing electron-deficient characteristics. The ethyl group at position 2 contributes to steric bulk and modulates electronic effects.

Table 1: Key Structural Features of 2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one

FeatureDescription
Core StructureTricyclic system: Pyrido[2,3-h]quinazolin-4(1H)-one
SubstituentsEthyl group at C2
Aromatic SystemPlanar, conjugated π-system with three nitrogen atoms
Molecular FormulaC₁₃H₁₁N₃O (hypothesized based on analogs )
Molecular Weight225.25 g/mol (calculated)

Spectroscopic Characterization

While experimental NMR data for this specific compound are unavailable, analogous quinazolin-4(1H)-ones exhibit distinct signals in <sup>1</sup>H and <sup>13</sup>C NMR spectra. For instance, 3-(4-methoxybenzyl)quinazolin-4(3H)-one ( , compound 4d) shows aromatic protons between δ 6.88–8.33 ppm and a methoxy singlet at δ 3.79 ppm . The ethyl group in 2-Ethylquinazolin-4(1H)-one ( ) produces a triplet for the CH₂CH₃ group (δ ~1.2–1.5 ppm) and a quartet for the adjacent CH₂ (δ ~2.4–2.8 ppm) . These patterns suggest that the pyrido fusion would deshield adjacent protons, shifting aromatic signals upfield.

Synthetic Strategies

Copper-Catalyzed Isocyanide-Based Synthesis

Adapting methodologies from J. Org. Chem. 2020 , a plausible route involves reacting ethyl 2-isocyanobenzoate (1a) with a pyrido-containing amine under Cu(II) acetate catalysis (General Procedure 2 ).

Table 2: Proposed Synthesis Conditions

ComponentDetails
CatalystCu(OAc)₂·H₂O (5 mol%)
BaseEt₃N (2 equiv)
SolventAnisole (green solvent alternative to DMF)
TemperatureRoom temperature or microwave irradiation (150°C for aromatic amines )
Reaction Time20–25 minutes

The reaction mechanism likely proceeds via isocyanide insertion into a copper-amide intermediate, followed by cyclization to form the tricyclic core. Yield optimization would require screening solvents and bases, as demonstrated in entries 1–17 of Table 1 .

Alternative Pathways

Physicochemical Properties

Computed Descriptors

Extrapolating from PubChem data for 2-Ethylquinazolin-4(1H)-one ( ):

  • XLogP3: Estimated ~1.5 (higher than 1.2 for non-fused analog due to pyrido hydrophobicity).

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